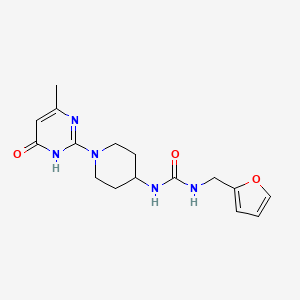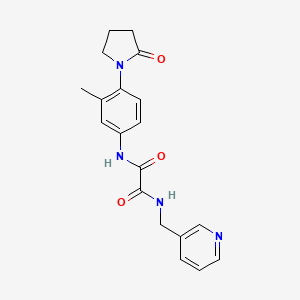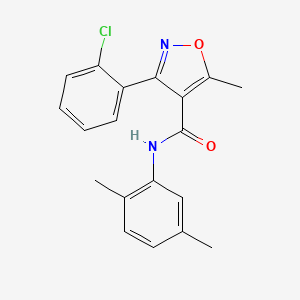
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as a small molecule inhibitor, which means that it has the ability to block the activity of specific enzymes or proteins in the body.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary applications is in the field of cancer research. It has been shown to be a potent inhibitor of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to enhance the effectiveness of certain chemotherapy drugs.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves the inhibition of specific enzymes or proteins in the body. It has been shown to be a potent inhibitor of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide are complex and varied. It has been shown to be a potent inhibitor of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potency as an inhibitor. It has been shown to be effective at very low concentrations, which makes it a valuable tool for researchers. Additionally, it has been shown to be effective in a wide range of cell types, which makes it a versatile tool for studying various biological processes.
One of the limitations of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its usefulness in certain experiments. Additionally, it has been shown to have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide. One direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective inhibitors that can be used in a wider range of experimental conditions. Additionally, further research is needed to better understand the mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps. One of the most commonly used methods involves the reaction of 2-chlorobenzoic acid with 2,5-dimethylphenylamine to form an intermediate product. This intermediate is then reacted with methyl isocyanate to produce the final product. The overall yield of this synthesis method is approximately 60%.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-9-12(2)16(10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFEXMHNXSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

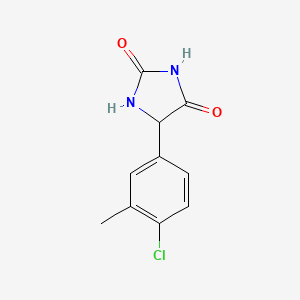
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
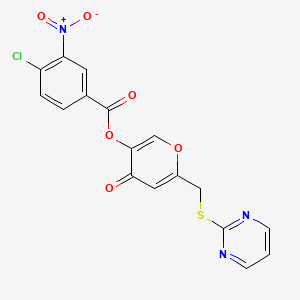
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)
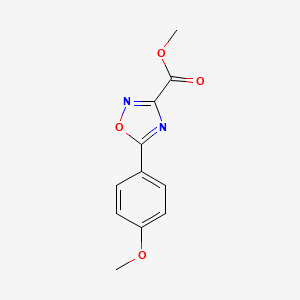

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)


